molecular formula C10H11N5O B2696968 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole CAS No. 1338661-87-2

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole

Cat. No. B2696968
CAS RN: 1338661-87-2
M. Wt: 217.232
InChI Key: BTPUKUHUPDKDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole (CHPO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of key enzymes involved in inflammation and diabetes, including cyclooxygenase-2 and aldose reductase, respectively.
Biochemical and Physiological Effects:
3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. However, further studies are needed to fully understand the long-term effects of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole on human health.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its potent anticancer activity against a range of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole. One potential area of research is the development of novel formulations of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole and its long-term effects on human health. Finally, the potential therapeutic applications of 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole in other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction process involving the condensation of hydrazine hydrate with 2-bromo-4-cyclopropylpyridine, followed by cyclization with cyanogen azide. The final product is obtained through the reduction of the resulting 3-cyano-5-(2-pyridyl)-1,2,4-oxadiazole with hydrazine hydrate.

Scientific Research Applications

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole has demonstrated anti-inflammatory and antidiabetic effects in preclinical studies.

properties

IUPAC Name

[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-14-8-5-7(3-4-12-8)10-13-9(15-16-10)6-1-2-6/h3-6H,1-2,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPUKUHUPDKDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-5-(2-hydrazino-4-pyridyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.